Pyridazinone, 2-8
Description
Pyridazinone, a nitrogen-containing heterocyclic compound, features a six-membered ring with two adjacent nitrogen atoms and a carbonyl group at the third carbon position . The derivative designated as "Pyridazinone, 2-8" refers to a subclass of pyridazinones synthesized for their cyclooxygenase (COX) inhibitory activity. Specifically, compounds 8a and 8b (4-phenyl- and 4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone derivatives) exhibit dual COX-1/COX-2 inhibition, with 59% and 61% inhibition of COX-1 and 37% and 28% inhibition of COX-2 at 10 µM, respectively .
Properties
IUPAC Name |
4-ethylsulfanyl-5-hydroxy-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-17-11-10(15)8-13-14(12(11)16)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIGDOOZRPUBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=NN(C1=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazinone, 2-8, can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with diketones or keto acids. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the formation of the pyridazinone ring .
Industrial Production Methods: Industrial production of pyridazinone derivatives often involves multi-step synthesis processes, starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Pyridazinone, 2-8, undergoes various chemical reactions, including:
Oxidation: Pyridazinone derivatives can be oxidized to form pyridazine N-oxides.
Reduction: Reduction of pyridazinone can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
Pyridazinones exhibit a wide range of biological activities, making them valuable in drug development. Key pharmacological applications include:
- Anticancer Activity : Pyridazinone derivatives have shown promise in inhibiting cancer cell proliferation. For instance, certain pyridazinones target cell division cycle 7-related protein kinase (Cdc7), which is crucial for cancer cell division and survival .
- Anti-inflammatory Properties : Research indicates that pyridazinones can act as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a role in inflammatory responses. Compounds with a dihydropyridazinone scaffold have been designed to reduce pro-inflammatory cytokine production, demonstrating significant anti-inflammatory effects .
- Cardiovascular Applications : Some pyridazinones, such as Levosimendan and Imazodan, are known cardiotonic agents that enhance cardiac contractility and improve blood flow. Recent studies synthesized novel pyridazin-3-one derivatives that exhibited potent vasodilating effects with EC50 values significantly lower than conventional vasodilators .
- Antidiabetic Effects : Pyridazinones have been identified as potential antidiabetic agents due to their ability to modulate glucose metabolism and insulin sensitivity .
Synthesis Techniques
The synthesis of pyridazinone derivatives involves various chemical methodologies that allow for the modification of their structure to enhance biological activity:
- Conventional Synthesis : Traditional methods utilize cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds to form the pyridazinone core.
- Modern Techniques : Recent advancements include in silico modeling and high-throughput screening to identify promising candidates rapidly. For example, a study synthesized a series of 2,6-disubstituted-pyridazin-3-one derivatives through systematic structural modifications to optimize their pharmacological profiles .
Case Study 1: Anticancer Activity
A study evaluated a series of pyridazinone derivatives for their anticancer properties against various cancer cell lines. The results indicated that specific modifications at the 4-position significantly enhanced cytotoxic activity against breast cancer cells compared to unmodified compounds .
Case Study 2: Anti-inflammatory Effects
In a preclinical model of inflammation, a novel pyridazinone derivative was tested for its ability to inhibit COX-1 and COX-2 enzymes. The compound demonstrated dual inhibition with a selectivity index favoring COX-2, indicating potential for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects .
Case Study 3: Cardiovascular Research
A recent investigation synthesized ten new pyridazinone derivatives and assessed their vasorelaxant activity on thoracic aorta tissues. Compounds showed EC50 values ranging from 0.02916 µM to 1.907 µM, outperforming traditional vasodilators like nitroglycerin .
Comparative Data Table
The following table summarizes key pharmacological activities of selected pyridazinone derivatives:
Mechanism of Action
The mechanism of action of pyridazinone, 2-8, varies depending on its specific applicationFor example, some pyridazinone compounds inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Functional Modifications
Pyridazinone derivatives vary widely in their substituents, which dictate their biological activities:
- IMB5043: Incorporates a thiophene moiety alongside pyridazinone, enabling covalent binding to proteins via cytochrome P450-mediated oxidation. This dual-target mechanism enhances anticancer efficacy compared to simpler pyridazinones .
- Triazole-Substituted Pyridazinones: Derivatives with triazole rings (e.g., from ) show enhanced anticholinesterase activity due to improved electron-withdrawing effects and hydrogen-bonding capacity .
- 3-O-Substituted Benzyl Pyridazinones: Compounds like 11b () demonstrate COX-2 selectivity (32% anti-inflammatory activity at 30 mg/kg), contrasting with the non-selective COX-1/COX-2 inhibition of 2-8 derivatives .
Table 1: Structural Features and Target Selectivity
Anti-Inflammatory and Analgesic Effects
- Pyridazinone 8a/8b: Moderate COX-2 inhibition but stronger COX-1 suppression, which may correlate with gastrointestinal side effects common to NSAIDs .
- Thiazolo-Pyridazinones: Compounds combining thiazole and pyridazinone fragments () exhibit superior analgesic and anti-inflammatory activity, likely due to synergistic effects on prostaglandin synthesis .
- 2-Phenoxynicotinic Acid Hydrazides: While structurally distinct, these show comparable anti-inflammatory activity but weaker COX-2 inhibition than 2-8 derivatives .
Table 2: COX Inhibition and Anti-Inflammatory Efficacy
Anticancer Activity
- IMB5043: Demonstrates potent antitumor effects through thiophene-mediated protein adduct formation and pyridazinone-driven kinase inhibition .
- 3(2H)-Pyridazinones: Derivatives with substituents at positions 4 and 6 () show cytotoxic effects against HCT116 colon carcinoma cells, with structure-activity relationships (SARs) indicating that electron-withdrawing groups enhance potency .
Physicochemical and Pharmacokinetic Properties
- Tetrazolo-Pyridazinones (): Exhibit high Fsp³ values (0.5 ± 0.05), indicating good 3D structural complexity and drug-likeness. Their logP (3.1–3.7) and TPSA (52.7–61.9) align with Lipinski’s rules, suggesting favorable oral bioavailability .
- Pyridazinone 2-8 Derivatives: Lack explicit solubility data, but highlights computational models for optimizing solubility in related pyridazinones .
Q & A
How can researchers optimize pyridazinone derivatives for anti-inflammatory activity using structure-based design?
Methodological Answer:
To optimize anti-inflammatory activity, employ molecular docking and superposition experiments targeting cyclooxygenase-2 (COX-2). For example, bicyclic pyridazinone scaffolds can be docked into COX-2 active sites to identify critical interactions, such as hydrogen bonding with Arg120 or hydrophobic interactions with Tyr355. Validate designs via in vivo models like carrageenan-induced rat paw edema, comparing efficacy to reference drugs (e.g., diclofenac). Chloro analogues have shown potency comparable to diclofenac, suggesting halogen substitution enhances activity .
What synthetic strategies are effective for constructing cis-fused cyclopenta-pyridazinones?
Methodological Answer:
Radical cyclization is a key method. Treat pyridazinone precursors (e.g., epi-27) with radical initiators like AIBN and tributyltin hydride to achieve cis-fused cyclopenta-pyridazinones in high yields (~85%). Confirm stereochemistry via X-ray crystallography, as demonstrated for compound epi-28. This method ensures diastereoselectivity and scalability for complex heterocycles .
How can contradictory results in pyridazinone pharmacological studies be resolved?
Methodological Answer:
Address contradictions by:
- Statistical Reanalysis: Apply tools like ANOVA or regression models to reassess dose-response relationships.
- Biological Replication: Repeat assays under standardized conditions (e.g., fixed cell lines or animal strains).
- Literature Comparison: Contrast findings with prior studies on similar derivatives (e.g., COX-2 vs. COX-1 selectivity discrepancies). For instance, conflicting NSAID cardiovascular risks reported in earlier work necessitate rigorous isoform-specific assays .
What advanced techniques validate pyridazinone binding to alpha-adrenoceptors?
Methodological Answer:
Use radioligand receptor binding assays with tritiated antagonists (e.g.,
prazosin for α₁-AR). Measure Ki values to quantify affinity and selectivity. For example, pyridazinones with a seven-carbon spacer between furoylpiperazinyl and arylpiperazine moieties exhibit nanomolar α₁-AR affinity (Ki = 1.9 nM for compound 3k). Pharmacophore modeling via Catalyst software further rationalizes structural requirements for antagonist activity .
How do researchers assess neurotoxicity risks in novel pyridazinone derivatives?
Methodological Answer:
Conduct in vivo neurotoxicity screening at doses up to 100 mg/kg in rodent models. Monitor for behavioral changes (e.g., seizures, motor dysfunction) and histopathological brain analysis. Compounds like 4-benzylidene-6-substituted dihydropyridazinones showed no neurotoxicity at this threshold, supporting their safety profile .
What methodologies elucidate the role of pyridazinone moieties in antitumor activity?
Methodological Answer:
Combine in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) with target validation. For hybrid compounds like IMB5043 (pyridazinone-thiophene), assess mechanisms via kinase inhibition assays (e.g., p38 MAPK or PARP-1) and covalent binding studies using cytochrome P450-mediated activation. X-ray crystallography or molecular dynamics can map binding interactions .
How can ribosome-catalyzed incorporation of pyridazinone bonds be applied in peptide engineering?
Methodological Answer:
Use cell-free translation systems with engineered ribosomes to incorporate pyridazinone bonds into peptide polymers. Validate site-specific insertion via mass spectrometry and NMR. This technique enables synthesis of non-natural peptides with enhanced stability or bioactivity, as demonstrated in ribosomal studies .
What strategies improve selectivity in pyridazinone-based anticonvulsant agents?
Methodological Answer:
Modify substituents at the 6-aryl position to enhance blood-brain barrier permeability and target neuronal ion channels. For example, 6-arylpyridazin-3(2H)-ones with electron-withdrawing groups (e.g., nitro or trifluoromethyl) show improved potency in maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Pair in vivo anticonvulsant screening with pharmacokinetic studies to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
